Samandenone

Beschreibung

Historical Context of Samandenone Discovery and Initial Characterization

The investigation into the toxic principles of salamander skin secretions dates back to the 19th century, with the first isolation of a crystalline alkaloid named "samandarine" from the fire salamander (Salamandra salamandra) by Zalesky in 1866. nih.gov However, it was the extensive work of German chemists C. Schöpf and G. Habermehl in the mid-20th century that laid the foundational understanding of the complex family of steroidal alkaloids present in these secretions. plos.org Their research led to the description and structural elucidation of a series of related compounds. nih.gov

This compound was identified as part of this broader family of "samandarine alkaloids." nih.govplos.org The initial characterization and structural elucidation of these compounds, including this compound, were significant achievements in natural product chemistry. These early studies utilized classical chemical degradation methods and spectroscopic techniques of the era to determine the absolute configurations of these intricate molecules. nih.gov More recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and high-field nuclear magnetic resonance (NMR) spectroscopy, have enabled more precise isolation and characterization of these alkaloids, including the identification of new, related structures. plos.orgnih.gov The historical work on these compounds was largely published in German, which for a time limited its accessibility to a wider scientific audience. researchgate.net

Natural Occurrence and Biosynthetic Origins of this compound in Amphibian Skin Secretions

This compound is a naturally occurring steroidal alkaloid found in the skin secretions of certain urodele amphibians, particularly true salamanders of the genus Salamandra and the Lycian salamanders of the genus Lyciasalamandra. plos.orgresearchgate.net These amphibians possess specialized granular glands in their skin that synthesize and excrete a milky, toxic secretion as a defense mechanism against predators and microorganisms. plos.orgresearchgate.net this compound is one of several related alkaloids present in this complex chemical arsenal. nih.govresearchgate.net The composition and concentration of these alkaloids, including this compound, can vary between different salamander populations. uantwerpen.be

Unlike many other amphibian alkaloids that are sequestered from dietary sources, the samandarine (B1681419) alkaloids, including this compound, are synthesized de novo by the salamander. nih.gov Research has established that these alkaloids are derived biosynthetically from cholesterol. nih.govresearchgate.net The biosynthetic pathway involves the degradation of the cholesterol side chain and the incorporation of a nitrogen atom to form the characteristic modified steroidal skeleton. researchgate.netresearchgate.net This endogenous production is a notable feature, as the ability of amphibians to synthesize their own alkaloids is relatively rare. plos.org The skin secretions containing this compound are stored in large parotoid glands and can be actively sprayed at a predator when the salamander is threatened. plos.orgresearchgate.net

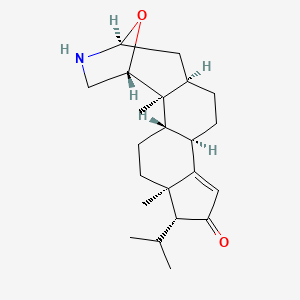

Structural Classification and Unique Features of this compound within Steroidal Alkaloid Chemistry

This compound is classified as a C22 steroidal alkaloid. nih.govnih.gov Its fundamental structure is based on a modified steroid nucleus. Steroidal alkaloids are a class of natural products that possess a steroid framework with an integrated nitrogen atom, either in a ring or a side chain. nih.govrhhz.net

The samandarine family of alkaloids, to which this compound belongs, is characterized by a unique and defining structural feature: a rearranged A-ring of the steroid nucleus that has been expanded to a seven-membered ring and incorporates a nitrogen atom. researchgate.net This creates the characteristic 2a-aza-A-homo-5β-steroid skeleton. plos.orgresearchgate.net

A key feature of this compound and several other related compounds like samandarine and samandarone (B1681420) is the presence of an oxazolidine (B1195125) system in the modified A-ring. plos.orgresearchgate.net This oxazolidine moiety is a distinctive feature within the broader class of steroidal alkaloids. plos.orgresearchgate.net this compound is specifically a ketone derivative within this subgroup, as indicated by the "-one" suffix in its name. The structures of these alkaloids are differentiated by the nature and position of oxygen-containing functional groups, particularly on the A-ring and at the C-16 position of the steroid D-ring. researchgate.net

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6400-81-3 |

|---|---|

Molekularformel |

C22H33NO2 |

Molekulargewicht |

343.5 g/mol |

IUPAC-Name |

(1R,2S,3S,6R,7R,11R,14R,16S)-2,6-dimethyl-7-propan-2-yl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadec-9-en-8-one |

InChI |

InChI=1S/C22H33NO2/c1-12(2)20-17(24)10-16-14-6-5-13-9-19-23-11-18(25-19)22(13,4)15(14)7-8-21(16,20)3/h10,12-15,18-20,23H,5-9,11H2,1-4H3/t13-,14-,15+,18+,19+,20+,21+,22+/m1/s1 |

InChI-Schlüssel |

YVWOGPJZTKNLJO-BYXPGVIDSA-N |

SMILES |

CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C |

Isomerische SMILES |

CC(C)[C@H]1C(=O)C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C)C |

Kanonische SMILES |

CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Samandenone

Elucidation of Precursor Molecules in Samandenone Biosynthesis

The foundational molecule for the biosynthesis of all samandarine (B1681419) alkaloids is cholesterol. nih.govresearchgate.netwikipedia.org Through a series of metabolic transformations, this ubiquitous sterol is modified to create the characteristic aza-steroid skeleton of this compound. The key transformations involve the oxidative degradation of the cholesterol side chain and a ring-expansion reaction of the A-ring that incorporates a nitrogen atom. plos.orgresearchgate.net

Early in vivo and in vitro experiments have suggested that the nitrogen atom integrated into the A-ring is derived from an amino acid, with glutamine being identified as the likely donor. wikipedia.org The resulting core structure is a 2a-aza-A-homo-5β-steroid, which serves as the backbone for this compound and related compounds. plos.orgresearchgate.net Alkaloids that still possess a side chain at the C17 position are considered to be intermediates in the pathway leading from cholesterol to the final compounds like this compound, which lack this side chain. plos.org

Table 1: Precursor Molecules in this compound Biosynthesis

| Precursor Molecule | Role in Biosynthesis | Citation(s) |

|---|---|---|

| Cholesterol | Provides the foundational C27 steroidal backbone. | nih.govresearchgate.netwikipedia.org |

Identification and Characterization of Enzymatic Machinery and Catalytic Steps in this compound Formation

While the specific enzymes responsible for the biosynthesis of this compound have not yet been isolated and characterized, the chemical transformations required to convert cholesterol into the final product allow for the inference of the enzyme classes involved. The pathway involves a sequence of oxidative and degradative reactions. plos.orgresearchgate.net The biosynthesis of other complex steroidal alkaloids in different organisms, such as plants, relies heavily on enzymes like cytochrome P450 monooxygenases (CYP450s) and various transaminases, suggesting a similar enzymatic toolkit is utilized in salamanders. mdpi.comnih.govmdpi.com

The proposed catalytic steps include:

Side-Chain Degradation: The cholesterol side chain at position C17 is shortened. This process is believed to involve initial functionalization with carboxyl groups, followed by sequential decarboxylation reactions catalyzed by decarboxylase enzymes. plos.orgresearchgate.net

A-Ring Expansion and Nitrogen Incorporation: The six-membered A-ring of the steroid nucleus is expanded into a seven-membered azepane ring. This likely involves oxidative cleavage of the ring followed by a transamination reaction to incorporate the nitrogen atom. wikipedia.orgmdpi.comresearchgate.net

Further Oxidative Modifications: The steroidal backbone undergoes additional hydroxylations and oxidations to produce the final structure of this compound. For instance, this compound possesses a ketone group at C16, indicating the action of an oxidoreductase or dehydrogenase enzyme. plos.orgnih.gov The formation of the characteristic 1α,3α-oxide bridge found in many samandarines, though absent in this compound's direct precursor Samandarone (B1681420), points to the activity of specific hydroxylases and cyclases. researchgate.net

Table 2: Proposed Enzymatic Steps in this compound Formation

| Catalytic Step | Required Transformation | Probable Enzyme Class | Citation(s) |

|---|---|---|---|

| Side-Chain Oxidation | Addition of carboxyl groups to the cholesterol side chain. | Cytochrome P450 Monooxygenases | researchgate.netmdpi.com |

| Side-Chain Cleavage | Removal of carbon units via decarboxylation. | Decarboxylases | plos.orgresearchgate.net |

| A-Ring Expansion | Cleavage and rearrangement of the steroidal A-ring. | Oxidoreductases, Lyases | researchgate.net |

| Nitrogen Incorporation | Introduction of a nitrogen atom into the A-ring. | Transaminases | wikipedia.orgmdpi.comresearchgate.net |

Chemoenzymatic and Synthetic Biology Approaches to this compound Pathway Elucidation

Given the challenges in studying the biochemistry of salamanders directly, chemoenzymatic synthesis and synthetic biology offer powerful alternative strategies for pathway elucidation and production. google.comnih.gov

Chemoenzymatic synthesis combines chemical reactions with biological catalysis by enzymes. This approach could be used to produce proposed intermediates of the this compound pathway that are difficult to isolate from natural sources. For example, chemical methods like the Schmidt reaction have been used to create the aza-A-homo-steroid ring system, providing a starting point for subsequent enzymatic modifications to create various salamander alkaloids. researchgate.net This strategy allows researchers to test hypotheses about later steps in the biosynthetic pathway by providing enzymes with specific substrates. google.comumich.edu

Synthetic biology involves reconstructing the entire biosynthetic pathway in a heterologous host organism, such as yeast (Saccharomyces cerevisiae) or a model plant (Nicotiana benthamiana). nih.govnih.gov This approach would involve:

Identifying candidate genes from the salamander genome and transcriptome as described in section 2.3.

Synthesizing these genes and introducing them into the host organism.

Culturing the engineered host and analyzing its metabolic products to see if this compound or its precursors are produced.

This method serves as a powerful tool for gene function validation and can confirm the roles of specific enzymes in the pathway. nih.govnih.gov If successful, it could also provide a sustainable and scalable source of this compound for further study, bypassing the need to source it from the animals themselves.

Isolation and Advanced Purification Methodologies for Samandenone Research

Advanced Chromatographic Strategies for Samandenone Isolation from Complex Biological Matrices

The cornerstone of modern natural product isolation is chromatography, which has evolved significantly to offer high-resolution separations. nih.gov The isolation of a specific alkaloid like this compound from a crude plant extract is typically a multi-step process involving a combination of different chromatographic techniques.

Initial fractionation of a crude extract is often performed using less expensive, lower-resolution techniques like Vacuum Liquid Chromatography (VLC) or open column chromatography. nih.gov This step aims to separate the extract into several fractions of decreasing polarity, thereby enriching the concentration of alkaloids in one or more fractions and removing bulk matrix components like fats and pigments. nih.gov

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) becomes the primary tool for purification. Modern strategies emphasize a seamless transition from analytical to preparative scale. nih.gov An analytical HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is first developed to achieve baseline separation of the target compound from its impurities. nih.gov This analytical method is then scaled up to a semi-preparative or preparative level to isolate the milligram-to-gram quantities required for research. nih.gov To maintain the separation quality (selectivity and resolution) during this transfer, it is crucial that the preparative column has the same stationary phase chemistry as the analytical column. nih.gov

For instance, research on the bark of Samanea saman has utilized Thin-Layer Chromatography (TLC) with a mobile phase of toluene:acetone:ethanol:ammonia (40:40:6:2) to separate alkaloidal components. lpubatangas.edu.ph This provides a starting point for developing more advanced HPLC methods. A typical HPLC method for alkaloid separation would involve a reversed-phase C18 column with a gradient elution system, often using a mixture of water (frequently containing an acidifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

When dealing with isomers or closely related compounds that are difficult to separate, recycling HPLC can be employed. This technique enhances resolution by repeatedly passing the sample through the same column, effectively increasing the column length and theoretical plates without the prohibitive cost or pressure limitations of physically coupling multiple columns. nih.gov

The table below summarizes various chromatographic techniques applicable to the isolation of this compound.

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application in this compound Isolation | Reference |

| Vacuum Liquid Chromatography (VLC) | Silica gel 60 | Step-gradient of Hexane-Ethyl Acetate-Methanol | Initial crude extract fractionation to enrich alkaloid content. | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica gel 60 F254 | Toluene:Acetone:Ethanol:Ammonia (40:40:6:2) | Method development and monitoring of fractions. | lpubatangas.edu.ph |

| Preparative HPLC | C18 (10 µm) | Water (0.1% Formic Acid) / Acetonitrile (Gradient) | High-resolution purification of the target compound. | nih.gov |

| UHPLC-MS | C18 (sub-2 µm) | Water (0.1% Formic Acid) / Acetonitrile (Gradient) | High-resolution metabolite profiling and analytical method development. | nih.gov |

| Recycling HPLC | Chiral or high-resolution C18 | Isocratic mobile phase | Separation of closely related alkaloids or isomers. | nih.gov |

Non-Chromatographic Separation Techniques for this compound Enrichment and Purity Enhancement

While chromatography is indispensable, non-chromatographic techniques play a vital role, primarily in the preliminary stages of purification to enrich the target compound and simplify the mixture before the high-resolution chromatographic steps. These methods separate compounds based on physical and chemical properties other than their partitioning between stationary and mobile phases.

Liquid-Liquid Extraction (LLE) is a fundamental technique used for the initial enrichment of alkaloids. Based on the pH-dependent solubility of alkaloids, an acid-base extraction can be highly effective. The crude plant material is first extracted with an acidified aqueous solvent (e.g., water/tartaric acid), which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous extract is then washed with a non-polar organic solvent (e.g., hexane) to remove neutral compounds like fats and waxes. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia), deprotonating the alkaloids and making them soluble in a non-polar organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). This process yields an enriched alkaloid fraction.

Solid-Phase Extraction (SPE) offers a more controlled and efficient alternative to LLE for sample cleanup and enrichment. The crude extract can be passed through an SPE cartridge (e.g., a reversed-phase C18 or an ion-exchange sorbent) that selectively retains either the target compounds or the matrix impurities, allowing for their separation.

Other non-chromatographic methods that can be applied include:

Precipitation: In some cases, changing the solvent composition or pH can cause specific classes of compounds to precipitate, allowing for their removal by simple filtration.

Distillation/Sublimation: These techniques are generally applicable only to volatile or thermally stable compounds and are less commonly used for complex alkaloids like this compound. slideshare.net

The table below outlines common non-chromatographic techniques for pre-purification.

| Technique | Principle of Separation | Role in this compound Purification | Reference |

| Acid-Base Liquid-Liquid Extraction (LLE) | Differential solubility based on pH | Selective extraction and enrichment of the total alkaloid fraction from the crude extract. | |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | Sample cleanup, removal of interfering matrix components, and pre-concentration of alkaloids. | lcms.cz |

| Precipitation | Differential solubility in a given solvent system | Removal of highly abundant, unwanted compounds (e.g., tannins, polysaccharides). | |

| Filtration/Ultrafiltration | Size exclusion | Removal of particulate matter or high-molecular-weight macromolecules. |

Purity Assessment and Standardization Protocols for this compound in Academic Research Applications

Ensuring the purity of an isolated compound is a critical final step to guarantee the integrity and reproducibility of research data. researchgate.net A single chromatographic peak in one analytical system is not sufficient proof of purity. A standardized protocol for a research-grade sample of this compound would involve a multi-faceted approach using orthogonal methods.

Orthogonal HPLC Analysis: The primary method for purity assessment is HPLC. To ensure there are no co-eluting impurities, the purified this compound sample should be analyzed on at least two different HPLC systems with different separation selectivities. researchgate.net This is typically achieved by using columns with different stationary phases (e.g., a standard C18 and a Phenyl-Hexyl or polar-embedded phase) or by using different mobile phase conditions (e.g., different pH or organic modifiers). Purity is often expressed as a percentage of the total peak area detected by a universal detector like an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 210 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is essential for confirming the identity and assessing the purity of the isolated compound. The mass spectrometer provides the molecular weight of the compound in the main peak, confirming it corresponds to that of this compound. Furthermore, it can help identify the masses of any minor impurities that might be present. researchgate.net

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A DAD provides UV-Vis spectra for all points across a chromatographic peak. Peak purity software can analyze this data, often using Principal Component Analysis (PCA), to determine if the spectra are consistent across the peak. researchgate.net A spectrally pure peak provides strong evidence that no impurity with a different UV spectrum is co-eluting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a final, definitive structural confirmation and purity assessment, ¹H NMR spectroscopy is the gold standard. The spectrum should show sharp signals corresponding to the this compound structure, and integration of the signals should be consistent with the number of protons. The absence of significant unassigned signals is a strong indicator of high purity.

The following table outlines a typical standardization protocol for a purified research sample of this compound.

| Analytical Method | Parameter Measured | Purpose | Reference |

| Orthogonal HPLC-UV/ELSD | Peak Area Percentage | Quantify purity and detect potential co-eluting impurities under different separation conditions. | researchgate.net |

| LC-MS | Molecular Weight (m/z) | Confirm the identity of the main peak as this compound and identify the mass of impurities. | researchgate.net |

| HPLC-DAD | Spectral homogeneity across the peak | Assess peak purity to detect spectrally distinct co-eluting impurities. | researchgate.net |

| ¹H NMR Spectroscopy | Chemical shifts, coupling constants, signal integration | Confirm the chemical structure and detect impurities at the molecular level. | nih.gov |

| Quantitative NMR (qNMR) | Absolute Purity (Assay) | Determine the absolute content of the analyte in the material against a certified internal standard. |

Advanced Structural Elucidation of Samandenone and Its Stereochemistry

Comprehensive Spectroscopic Analysis in Samandenone Structural Assignment (e.g., 2D NMR, High-Resolution Mass Spectrometry Fragmentation Analysis)

The structural assignment of this compound is achieved through a detailed analysis of its spectroscopic data. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for mapping the carbon and proton framework of the molecule. auremn.org

¹H NMR: The proton NMR spectrum reveals key features of the steroid core. For samandarine-type alkaloids, singlet peaks for the two methyl groups (C18 and C19) are typically observed at the high-field end of the spectrum. researchgate.net

¹³C NMR: The carbon spectrum indicates the total number of carbon atoms and their chemical environment (e.g., ketone, alkene, alkane). For example, a ketone group, as is present in this compound, would show a characteristic signal in the downfield region (around 220 ppm for Samanone). researchgate.net

2D NMR: Two-dimensional techniques are essential for establishing the final structure. thermofisher.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively linking the signals from the ¹H and ¹³C spectra. lcms.czslu.se

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different fragments of the molecule and placing quaternary carbons and heteroatoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the molecule's rings and side chains. lkouniv.ac.in

While specific NMR data tables for this compound are not publicly available in recent databases, the table below shows the ¹H and ¹³C NMR data for the closely related compound Samanone , which serves as an illustrative example of the data required for full structural characterization.

| Position | δC (ppm) | δH (ppm) (J in Hz) |

|---|---|---|

| 1 | 72.5 | 4.20 (m), 3.84 (m) |

| 2 | 32.0 | 2.02 (m), 1.76 (m) |

| 3 | 27.9 | 1.64 (m), 1.29 (m) |

| 4 | 29.2 | 1.91 (m), 1.51 (m) |

| 5 | 49.0 | 1.44 (m) |

| 6 | 22.5 | 1.58 (m), 1.20 (m) |

| 7 | 33.5 | 1.52 (m), 1.41 (m) |

| 8 | 36.5 | 1.68 (m) |

| 9 | 57.3 | 1.08 (m) |

| 10 | 38.1 | - |

| 11 | 22.1 | 1.59 (m) |

| 12 | 39.8 | 1.99 (m), 1.22 (m) |

| 13 | 47.5 | - |

| 14 | 57.8 | 2.10 (m) |

| 15 | 220.9 | - |

| 16 | 52.1 | 2.78 (m), 2.50 (m) |

| 17 | 66.8 | 3.06 (m) |

| 18 | 16.8 | 0.96 (s) |

| 19 | 17.0 | 0.86 (s) |

Illustrative ¹H and ¹³C NMR data for the related compound Samanone in CD₃OD. Data sourced from Knepper et al., 2019. researchgate.net

X-ray Crystallographic Determination of this compound Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. purechemistry.orgchem-soc.si The technique involves diffracting X-rays off a single crystal of the substance. mdpi.comspring8.or.jp The resulting diffraction pattern is used to calculate an electron density map, which reveals the precise position of each atom in the crystal lattice. nih.govnih.gov

For chiral molecules like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute stereochemistry without ambiguity. nih.gov This provides an undeniable confirmation of the molecule's handedness (R/S configurations at all stereocenters), which is critical for understanding its biological activity.

Currently, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. The successful crystallization of a compound is often a significant bottleneck in this process. Should a suitable crystal of this compound be grown, X-ray analysis would provide the ultimate confirmation of the structure elucidated by spectroscopic methods and would definitively establish its absolute configuration.

Computational Approaches for this compound Structure Prediction and Conformation Analysis

In modern natural product chemistry, computational methods are frequently used to support and validate structures determined by experimental means. researchgate.net These approaches are particularly valuable when experimental data is ambiguous or when crystallographic analysis is not possible. numberanalytics.comnumberanalytics.com

Structure Prediction: For a set of possible structures derived from spectroscopic data, quantum mechanical calculations, such as Density Functional Theory (DFT), can predict NMR chemical shifts (¹H and ¹³C) and other spectroscopic parameters (e.g., optical rotation). nih.govnih.gov By comparing the calculated parameters for each potential isomer with the experimental data, the most likely correct structure can be identified. This method has become a powerful tool for resolving ambiguities in complex molecular structures. nih.gov

Conformational Analysis: Molecules like this compound are not static; they exist as an equilibrium of different low-energy shapes or conformers. taltech.eecwu.edu Computational conformational analysis involves systematically searching for these stable conformers and calculating their relative energies. taltech.ee This is important because the observed spectroscopic properties are an average of all significantly populated conformers. A thorough conformational analysis ensures that theoretical calculations are performed on a realistic representation of the molecule as it exists in solution, leading to a more accurate correlation with experimental NMR data. nih.gov

To date, specific computational studies focusing on the structure prediction or conformational analysis of this compound have not been reported in the literature.

Total Synthesis and Chemical Derivatization of Samandenone

Retrosynthetic Analysis and Strategic Disconnections for Samandenone Core Structure Construction

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. amazonaws.comwikipedia.org For a complex molecule like this compound, this process identifies key chemical bonds, or "disconnections," that correspond to reliable forward-synthetic reactions. amazonaws.comnih.gov

The core of the this compound structure is the modified 7-6-6-5 fused ring system. wikipedia.org A logical retrosynthetic analysis for the this compound scaffold, based on reported syntheses of related samandarine (B1681419) alkaloids like samandarone (B1681420), identifies two primary strategic disconnections:

The A-Ring Oxazolidine (B1195125) Bridge: The 1α,3α-oxide bridge forming the characteristic oxazolidine system is a prime candidate for disconnection. researchgate.netplos.org This disconnection reveals a precursor containing a 1α-hydroxy group and a 3-amino group on the A-homo-azasteroid core. In the forward sense, this suggests an intramolecular cyclization to form the bridged system.

A-Ring Expansion: The expanded, nitrogen-containing A-ring (an azepanone ring) is another key structural feature. researchgate.net This ring can be disconnected via a retro-Schmidt reaction or a retro-Beckmann rearrangement. This leads back to a more conventional steroidal precursor with a 3-keto-5β-androstane skeleton. researchgate.net The Schmidt reaction, in particular, which uses hydrazoic acid (HN₃) to convert a ketone into a lactam, has proven effective for this transformation in the synthesis of the samandarine nucleus. researchgate.net

Following these disconnections, the retrosynthesis simplifies the complex this compound core to a more common and accessible steroidal starting material, such as an androstane (B1237026) derivative. nih.gov This strategic breakdown transforms the synthetic challenge into a series of more manageable chemical steps. dokumen.pub

Stereoselective and Enantioselective Methodologies in this compound Total Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of natural products like this compound, which contains multiple chiral centers. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. nih.govtargetmol.commedkoo.com

Key stereoselective methods applied in the synthesis of the samandarine family include:

Synthesis of the Samandarine Nucleus: Early work by Oka and Hara demonstrated a stereoselective synthesis of the samandarine nucleus. nih.govtargetmol.commedkoo.com Their approach established the correct relative stereochemistry of the various substituents on the steroidal framework.

Formation of the Oxazolidine Ring: The construction of the bridged oxazolidine system requires precise stereocontrol. In 1976, Shimizu reported a successful method to construct this feature with the correct stereoselectivity. wikipedia.org This often involves the intramolecular reaction of strategically placed hydroxyl and amino groups on the steroid A-ring, where the existing stereocenters of the steroid backbone direct the stereochemical outcome of the cyclization.

Catalytic Hydrogenation: Stereoselective reduction of double bonds is another crucial step. For instance, the reduction of an enone system within the steroid core must yield the correct configuration at the newly formed chiral centers. This is often achieved with directed hydrogenation, where a catalyst is delivered to one face of the molecule, guided by a nearby functional group like a hydroxyl.

While the total synthesis of this compound itself is not extensively detailed in recent literature, these established methodologies for constructing the core samandarine skeleton are directly applicable. wikipedia.orggrantome.com

Design and Synthesis of this compound Analogues for Mechanistic Investigations

The synthesis of analogues—molecules that are structurally similar to a natural product—is a powerful tool for understanding the relationship between a molecule's structure and its biological activity. researchgate.net In the case of the samandarine alkaloids, several naturally occurring compounds serve as analogues for this compound, providing insight into how small structural changes affect toxicity and function.

The samandarine family includes several closely related structures that have been isolated and characterized:

Samandarine: Features a secondary alcohol at the C-16 position instead of this compound's ketone. drugfuture.com

Samandarone: Structurally very similar to this compound, it also possesses a C-16 ketone and was a key target in early total synthesis efforts. drugfuture.comdntb.gov.uaacs.org

O-acetylsamandarine: An acetylated version of samandarine. researchgate.net

Samandaridine: Another analogue with variations in its structure. researchgate.net

The synthesis of these compounds and related model systems has been a subject of research. researchgate.nettargetmol.commedkoo.com For example, a landmark 10-step synthesis starting from testosterone (B1683101) acetate (B1210297) was developed to create the core A-ring structure, demonstrating a viable pathway to various analogues. By comparing the biological effects of these different alkaloids, researchers can infer the importance of specific functional groups. For instance, comparing the activity of this compound (C-16 ketone) with Samandarine (C-16 alcohol) helps to elucidate the role of the oxygenation pattern at C-16 in the molecule's neurotoxic effects. smolecule.com

Development of Novel Catalytic Systems for this compound Core Structure Formation

Catalysts are essential for making complex chemical transformations more efficient, selective, and high-yielding. In the context of synthesizing a complex molecule like this compound, the development of suitable catalytic systems is crucial.

While literature specifically detailing catalysts designed exclusively for this compound is limited, research on related steroidal syntheses provides relevant examples. One key transformation is catalytic hydrogenation, used to stereoselectively reduce carbon-carbon double bonds. Research into the synthesis of the samandarine framework has identified efficient catalytic systems for this purpose:

Palladium-Based Catalysts: Palladium on acetate, Pd(OAc)₂, has been shown to be a highly effective catalyst for hydrogenation reactions in the synthesis of the samandarine A-ring, achieving high turnover numbers (TON > 1,000).

Catalyst Additives: The efficiency of catalytic systems can be enhanced with additives. In the palladium-catalyzed hydrogenation, the use of tetrabutylammonium (B224687) (TBA) salts was found to improve reaction yields to 99% by enhancing catalyst solubility and interactions between the substrate and the catalyst.

These findings highlight how the careful selection and optimization of a catalytic system, including both the metal catalyst and additives, are critical for the successful synthesis of the complex samandarine core structure.

| Reaction Step | Catalyst System | Conditions | Outcome | Reference |

| Catalytic Hydrogenation | Pd(OAc)₂ (1 mol%) with TBA salts | H₂ (1 atm), iPrOH, 25°C, 18 h | High turnover number and yield (99%) |

Semisynthesis of this compound from Biosynthetically Related Steroidal Scaffolds

Semisynthesis is a strategy that starts with a complex, naturally occurring molecule and chemically modifies it to produce the desired target. nih.gov This approach is often more efficient than total synthesis for molecules like this compound, which are biosynthetically derived from common natural products. wikipedia.org

The samandarine alkaloids are synthesized in nature from cholesterol. wikipedia.orgsmolecule.comnih.gov The biosynthetic pathway involves several key transformations, including the degradation of the cholesterol side chain and the insertion of a nitrogen atom (from glutamine) to expand the A-ring. wikipedia.orgsmolecule.com This natural pathway provides a blueprint for laboratory semisynthesis.

A practical semisynthetic approach to the samandarine core has been demonstrated starting from testosterone acetate, a readily available steroid. This laboratory synthesis mimics the key biosynthetic step of A-ring expansion:

Starting Material: The synthesis begins with testosterone acetate, which possesses the core four-ring steroidal structure.

Key Transformation: A crucial step is the Schmidt reaction, which uses hydrazoic acid (HN₃) on a 3-keto steroid derivative. This reaction inserts a nitrogen atom into the A-ring, expanding it from a six-membered to a seven-membered ring (a lactam) and establishing the required 2a-aza-A-homo-androstane skeleton. researchgate.net

This semisynthetic route leverages the existing complex and stereochemically defined scaffold of a natural steroid, significantly shortening the path to the samandarine core structure compared to a total synthesis that would have to build the entire ring system from simple precursors. nih.gov

Mechanistic Investigations of Samandenone Biological Activity Preclinical Research Focus

Identification of Cellular and Molecular Targets of Samandenone Action

A crucial first step in understanding the pharmacological potential of any bioactive compound is to identify its specific cellular and molecular targets. For this compound, this would involve a series of screening assays to pinpoint which proteins, receptors, or other cellular components it interacts with to exert its effects.

Initial investigations would likely employ broad, high-throughput screening methods. For example, a compound like this compound could be tested against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes, to identify initial "hits" revvity.co.jpnih.gov. Techniques like affinity chromatography coupled with mass spectrometry could be used to isolate and identify binding partners from cell lysates incubated with this compound.

Given that related alkaloids have shown neurotoxic and cardiotoxic properties, research would logically focus on targets within the central nervous system and cardiovascular system britannica.com. For instance, its effects on neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors, or on ion pumps like the Na+/K+-ATPase, which are known targets for other animal toxins, would be a primary area of investigation dokumen.pub.

Table 1: Hypothetical Target Identification Strategy for this compound

| Screening Method | Target Class | Objective | Example Assay |

|---|---|---|---|

| Broad Panel Screening | GPCRs, Ion Channels, Kinases | Identify initial off-target activities and primary target family. | Radioligand Binding Assay Panel |

| Affinity-Based Proteomics | All Cellular Proteins | Isolate and identify direct binding partners. | Affinity Chromatography-Mass Spectrometry |

| Cell-Based Phenotypic Screening | Cellular Pathways | Observe cellular response to identify functional effects (e.g., apoptosis, proliferation). | High-Content Imaging Assays |

| Focused Target Assays | Neurotransmitter Receptors, Cardiac Ion Channels | Investigate activity at targets suspected based on related compound toxicity. | Electrophysiology on specific ion channels |

Characterization of this compound-Receptor/Enzyme Interactions and Binding Kinetics in in vitro Systems

Once potential targets are identified, the next step is to characterize the interaction between this compound and these targets in detail. This involves quantitative measurements to determine the affinity and kinetics of the binding. These parameters are critical for predicting a compound's potency and duration of action in a biological system.

In vitro binding assays are central to this phase nih.gov. For a receptor target, saturation binding experiments using a radiolabeled version of this compound (if feasible) or a competitor ligand would be performed to determine the dissociation constant (Kd), a measure of binding affinity, and the maximum binding capacity (Bmax) researchgate.net. For an enzyme target, kinetic studies would measure how this compound affects the enzyme's activity, determining parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) 2minutemedicine.comresearchgate.netnumberanalytics.comresearchgate.net.

Techniques like Surface Plasmon Resonance (SPR) could provide real-time data on the association (kon) and dissociation (koff) rates, which together define the binding affinity and the "residence time" of the compound on its target. A long residence time can sometimes correlate with a more durable pharmacological effect in vivo.

Table 2: Key Parameters in Characterizing this compound-Target Interactions

| Parameter | Definition | Method of Determination | Significance |

|---|---|---|---|

| Kd (Dissociation Constant) | Concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Radioligand Binding Assays | Measures binding affinity (lower Kd = higher affinity). |

| Ki (Inhibition Constant) | Concentration of inhibitor required to decrease the maximal rate of an enzyme reaction by half. | Enzyme Kinetic Assays | Measures the potency of an enzyme inhibitor. |

| IC50 (Half maximal inhibitory concentration) | Concentration of an inhibitor that causes 50% inhibition of a specific biological or biochemical function. | Functional Assays, Competitive Binding Assays | Measures the functional strength of an inhibitor. |

| kon (Association Rate) | The rate at which the compound binds to its target. | Surface Plasmon Resonance (SPR) | Describes the speed of the "on" reaction. |

| koff (Dissociation Rate) | The rate at which the compound dissociates from its target. | Surface Plasmon Resonance (SPR) | Describes the speed of the "off" reaction; related to residence time. |

Modulation of Intracellular Signaling Pathways by this compound

After a compound binds to its primary target (e.g., a cell surface receptor), it triggers a cascade of events within the cell known as intracellular signaling ebi.ac.uk. Understanding how this compound modulates these pathways is essential to understanding its cellular mechanism of action.

If this compound's target is a GPCR, researchers would investigate its effect on downstream second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+) revvity.co.jpreumatologiaclinica.org. If the target is a kinase, studies would focus on the phosphorylation status of downstream substrate proteins nih.gov. For example, Western blot analysis using phospho-specific antibodies can be used to measure the activation or inhibition of key signaling nodes, such as the MAPK (mitogen-activated protein kinase) or PI3K/Akt pathways mdpi.com. These pathways are fundamental in regulating cellular processes like proliferation, survival, and inflammation.

Gene Expression and Proteomic Profiling in Response to this compound Treatment in Preclinical in vitro Models

Changes in signaling pathways ultimately lead to changes in gene expression and, consequently, the protein landscape of the cell. High-throughput "omics" technologies can provide a global, unbiased view of how cells respond to this compound treatment.

Gene Expression Profiling: Techniques like RNA-sequencing (RNA-seq) would be used to compare the transcriptomes of cells treated with this compound versus untreated control cells nih.govbioconductor.org. This can reveal entire networks of genes that are upregulated or downregulated by the compound, providing clues about its broader biological effects sgul.ac.ukf1000research.com.

Proteomic Profiling: Similarly, quantitative mass spectrometry-based proteomics would be used to analyze changes in protein abundance following this compound treatment nih.gov. This can confirm that changes in gene expression translate to the protein level and can also reveal post-translational modifications that are not visible at the gene level.

These global analyses can help build a comprehensive picture of this compound's mechanism of action and may uncover unexpected effects or therapeutic possibilities.

In Vitro Pharmacological Profiling of this compound on Specific Biological Systems (e.g., cell lines, biochemical assays)

This phase involves using specific in vitro systems, such as cultured cell lines or isolated enzymes, to test the functional effects of this compound. The choice of assays is guided by the findings from target identification and signaling pathway analysis.

For example, if initial screens suggest an anti-proliferative effect, this compound would be tested on various cancer cell lines to determine its potency (EC50) and efficacy in inhibiting cell growth mdpi.com. If a target is identified in the nervous system, neuronal cell lines could be used to study effects on neurite outgrowth or neurotransmitter release plos.org. Biochemical assays would be employed to confirm the activity on purified enzymes or receptors in a clean, cell-free system nih.govmdpi.com. This step is crucial for confirming that the observed cellular effects are a direct result of the compound's interaction with its target.

Elucidation of this compound's Therapeutic Potential in Preclinical In Vivo Models (Mechanistic Studies)

The final stage of preclinical mechanistic investigation involves moving from in vitro (cell-based) systems to in vivo (whole animal) models nih.gov. These studies aim to see if the biochemical and cellular effects observed in vitro translate into a physiological effect in a living organism.

Based on the in vitro profile, appropriate animal models of disease would be selected. For example, if this compound showed potent anti-inflammatory effects in cell assays, it might be tested in a mouse model of arthritis. If it showed neuroprotective properties, a model for neurodegenerative diseases like Parkinson's or Alzheimer's could be used frontiersin.org.

Advanced Analytical Methodologies in Samandenone Research

Quantitative Determination of Samandenone in Preclinical Biological Samples (e.g., tissue, biofluids)

The quantitative determination of samandarine-type alkaloids, including compounds like Samandarone (B1681420) and Samandarine (B1681419) from preclinical biological samples such as skin secretions, relies heavily on the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.comnih.gov This technique is ideal for analyzing complex biological matrices where these alkaloids are present, often at low concentrations alongside numerous other metabolites. nih.gov

Research on the skin secretions of Salamandra infraimmaculata and other salamander species outlines a robust methodology for this purpose. crimsonpublishers.complos.org The general workflow involves sample collection from skin glands, followed by extraction and analysis. crimsonpublishers.com

Sample Preparation and Extraction: A common, non-invasive method involves applying gentle pressure to the parotoid and dorsal glands to release the skin secretion, which is then absorbed onto a medium like filter paper or directly collected. crimsonpublishers.complos.org The alkaloids are typically extracted from the collection medium using methanol. crimsonpublishers.complos.org For quantitative analysis, samples are often prepared by dissolving a precise amount of the dried extract in a suitable solvent. crimsonpublishers.com Quality control (QC) samples, created by pooling small aliquots from each experimental sample, are used to monitor and correct for analytical variance throughout the run. crimsonpublishers.commigal.org.il

Chromatographic and Mass Spectrometric Analysis: Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used to separate the various alkaloids within the extract before they enter the mass spectrometer. plos.orgsci-hub.se Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724), often with a formic acid additive to improve ionization. crimsonpublishers.complos.orgsci-hub.se

The mass spectrometer, frequently a high-resolution instrument like a Q Exactive™ Hybrid Quadrupole-Orbitrap, is operated in positive electrospray ionization (ESI+) mode. crimsonpublishers.comsci-hub.se For quantification, the instrument is set to multiple reaction monitoring (MRM) mode, which provides high specificity by tracking a specific precursor-to-product ion transition for each analyte. crimsonpublishers.com

Below is a representative table of LC-MS/MS parameters used in the analysis of salamander alkaloids.

| Parameter | Description | Reference |

| Instrumentation | UPLC or HPLC coupled to a tandem mass spectrometer (e.g., Q Exactive Plus Orbitrap) | crimsonpublishers.complos.org |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode | crimsonpublishers.comsci-hub.se |

| Column | Reverse-phase (e.g., C18) | plos.orgsci-hub.se |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid | crimsonpublishers.complos.org |

| Elution | Gradient elution, varying the percentage of Mobile Phase B over time | crimsonpublishers.complos.orgsci-hub.se |

| Detection | Full scan for profiling; Multiple Reaction Monitoring (MRM) for quantification | crimsonpublishers.com |

| Capillary Voltage | ~3900 V | crimsonpublishers.com |

| Temperatures | Capillary and Gas temperatures set to ~350 °C | crimsonpublishers.com |

This methodology allows for the sensitive and accurate quantification of individual alkaloids, which is crucial for studies on toxicology, chemical ecology, and the biosynthetic pathways of compounds like this compound. plos.orgmvences.de

Development and Validation of High-Throughput Assays for this compound and its Metabolite Profiling

The study of this compound and its related alkaloids has been significantly advanced by high-throughput methodologies, particularly in the area of metabolite profiling. plos.org High-throughput screening (HTS) provides a platform for rapidly assessing the biological activities of large numbers of compounds, a process vital in drug discovery. thieme-connect.comuow.edu.au

Metabolite Profiling: Untargeted metabolomics using UPLC coupled to high-resolution mass spectrometry (HRMS) has been employed to create comprehensive profiles of the chemical constituents in salamander skin secretions. plos.orgmigal.org.il This approach allows for the simultaneous detection of hundreds to thousands of metabolites in a single analysis. crimsonpublishers.com In a study on Salamandra infraimmaculata, over 1,000 metabolites were detected in skin mucus, including known samandarine-type alkaloids and previously uncharacterized compounds. crimsonpublishers.com This high-throughput approach is invaluable for discovering novel alkaloids, understanding the chemical diversity within and between species, and investigating how environmental factors influence the metabolic profile. plos.orgmigal.org.il

High-Throughput Screening (HTS): While specific HTS campaigns for this compound are not documented, the general framework for screening natural product libraries, including alkaloid collections, is well-established in drug discovery. thieme-connect.comselleckchem.comchemfaces.com HTS uses automation and miniaturized assays to test thousands of compounds for a specific biological activity, such as enzyme inhibition or receptor binding. uow.edu.aunih.gov The primary goal is to identify "hits"—compounds that show activity against a target. thieme-connect.com These hits, which could include alkaloids like this compound, can then become the starting point for developing new therapeutic agents. thieme-connect.com For example, HTS has been used to screen alkaloid libraries for anticancer and anthelmintic activity. nih.govmdpi.com

A generalized workflow for HTS in natural product discovery is outlined below.

| Step | Description | Key Considerations |

| 1. Assay Development | A robust and automatable biological assay is designed to measure a specific target activity (e.g., cell viability, enzyme activity). | Miniaturization (e.g., 96- or 384-well plates), sensitivity, and low potential for artifacts are crucial. thieme-connect.comuow.edu.au |

| 2. Library Preparation | A collection of compounds (e.g., a library of purified natural alkaloids or crude extracts) is formatted for automated handling. | Compound purity and concentration must be accurately known. selleckchem.com |

| 3. Screening | The library is robotically screened against the target using the developed assay. | Data is collected from a plate reader or high-content imaging system. uow.edu.au |

| 4. Data Analysis | Raw data is processed to identify statistically significant "hits" that modulate the target's activity. | This step involves identifying and filtering out false positives. thieme-connect.com |

| 5. Hit Confirmation & Validation | The activity of initial hits is confirmed through re-testing and in secondary, often more complex, assays. | This validates the initial finding and prioritizes compounds for further study. |

The application of such high-throughput methods is essential for exploring the full therapeutic potential of complex alkaloid families that include this compound.

Chemoinformatic and Cheminformatic Tools for this compound Research Data Analysis

Chemoinformatics and cheminformatics provide the computational tools necessary to manage, analyze, and extract meaningful knowledge from the large and complex datasets generated in natural product research. frontiersin.orgnih.govresearchgate.net These methods are critical for interpreting metabolomics data and guiding the discovery of new bioactive compounds like this compound. tandfonline.comrsc.org

In the context of analyzing salamander skin secretions, chemoinformatic tools are applied at several key stages:

Data Processing and Feature Detection: Raw data from LC-MS/MS metabolomics runs are processed using software packages like XCMS, which is often implemented in the R statistical environment. plos.org These tools perform tasks such as peak picking, retention time correction, and feature alignment to create a comprehensive data matrix of all detected metabolic features (defined by their mass-to-charge ratio and retention time). plos.org

Metabolite Annotation and Dereplication: Identifying compounds within a complex mixture is a major challenge. Chemoinformatic tools help accelerate this process, known as dereplication. Software such as Compound Discoverer is used to compare the experimental MS/MS fragmentation patterns against spectral libraries and databases like MzCloud and ChemSpider. crimsonpublishers.commigal.org.il This allows for the rapid identification of known alkaloids and provides structural clues for novel, uncharacterized compounds. plos.org

Statistical and Multivariate Analysis: To identify patterns and significant differences in metabolite composition between different sample groups (e.g., different species or populations), researchers use multivariate statistical methods like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA). plos.org These analyses can highlight which specific alkaloids, potentially including this compound, contribute most to the observed variation.

Chemical Space Analysis: Cheminformatics methods are used to analyze the structural diversity and physicochemical properties of natural product libraries. nih.gov Tools can calculate properties and generate "molecular fingerprints" to compare the chemical space of salamander alkaloids to that of known drugs, helping to assess their "drug-likeness" and potential for development. nih.govresearchgate.net

The integration of these computational approaches is indispensable for navigating the chemical complexity of natural sources and unlocking the full scientific value of alkaloids such as this compound. frontiersin.orgtandfonline.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Samandenone

Correlating Samandenone Structural Features with Specific Biological Mechanisms

This compound is a member of the samandarine (B1681419) family of steroidal alkaloids, which are primarily found in the skin secretions of salamanders, such as those of the genus Salamandra. britannica.comrhhz.net Its biological activity, particularly its toxicity, is intrinsically linked to its unique and rigid molecular architecture. semanticscholar.org

The core structure of this compound is a modified steroid skeleton, specifically a 2a-aza-A-homo-5β-androstane framework. semanticscholar.org A defining and critical feature of this compound and several other related highly active samandarine alkaloids is the presence of an oxazolidine (B1195125) system integrated into the A ring of the steroid nucleus. semanticscholar.orgplos.org This heterocyclic system, which incorporates both a nitrogen and an oxygen atom, is a key contributor to the molecule's biological mechanism. plos.org The presence of this oxazolidine ring is readily identifiable through characteristic NMR spectral data, where the protons at the C-3 position are notably deshielded due to their position between the nitrogen and oxygen atoms. plos.org

The biological mechanism of samandarine alkaloids, including this compound, is characterized by high toxicity in mammals. semanticscholar.org These compounds are known to act on the central nervous system, leading to severe physiological effects such as convulsions and ultimately death through respiratory paralysis, without directly damaging the heart. britannica.comsemanticscholar.org This potent neurotoxicity is a direct consequence of the specific steroidal structure. While the exact molecular target is not fully elucidated in the provided literature, the rigid steroidal backbone ensures a specific three-dimensional shape that can interact with biological macromolecules, and the oxazolidine ring likely plays a crucial role in binding to or modulating the function of specific receptors or ion channels within the central nervous system.

Delineation of Pharmacophores and Critical Structural Motifs for this compound's Target Engagement

A pharmacophore is an abstract description of molecular features that are necessary for the molecular recognition of a ligand by a biological macromolecule. mdpi.comnih.gov It defines the essential spatial arrangement of steric and electronic properties required to trigger a biological response. mdpi.com While specific pharmacophore models for this compound have not been detailed in the reviewed literature, its critical structural motifs for target engagement can be inferred from its conserved chemical features.

The primary structural motifs critical for the biological activity of this compound and related compounds are:

The Oxazolidine Ring System: This feature is present in the most potent samandarine alkaloids, including samandarine, samandarone (B1681420), and this compound itself. semanticscholar.org This suggests that the spatial arrangement of the heteroatoms in this ring is a key element for interaction with a biological target. The hydrogen-bonding capabilities and the defined stereochemistry of this system are likely crucial for target recognition and binding.

The combination of the rigid, lipophilic steroid backbone with the polar, hydrogen-bonding potential of the oxazolidine ring constitutes the likely pharmacophore for this class of alkaloids. Identifying the precise molecular targets is a necessary step to further refine this pharmacophore model and understand the specifics of target engagement. nih.gov

Rational Design Principles for this compound Analogues with Tuned Biological Properties

The rational design of analogues involves systematically modifying a lead compound's structure to enhance desired properties (like therapeutic activity) and reduce undesired ones (like toxicity). epdf.pub For a complex natural product like this compound, this process is both promising and challenging. researchgate.net

The principles for designing this compound analogues would revolve around modifying its key structural motifs:

Modification of the Oxazolidine Ring: Altering or replacing the oxazolidine system would likely have a profound impact on biological activity. For instance, opening the ring or changing the substituents on the nitrogen or adjacent carbons could drastically alter binding affinity and specificity. This could potentially reduce toxicity while retaining a different, desired biological effect.

Substitution on the Steroidal Backbone: Adding or modifying functional groups at various positions on the steroid skeleton could tune the molecule's pharmacokinetic properties, such as solubility, metabolism, and membrane permeability. For example, introducing hydroxyl groups could increase hydrophilicity, while other groups could be added to probe for additional binding interactions at the target site.

Stereochemical Variation: The synthesis of stereoisomers (enantiomers or diastereomers) of this compound could reveal the importance of the molecule's three-dimensional stereochemistry for its activity. Biological systems are highly chiral, and often only one stereoisomer is responsible for the observed effect.

However, a significant hurdle in the rational design of this compound analogues is the complexity of its total synthesis. researchgate.net The intricate, multi-ring structure with specific stereocenters makes the chemical synthesis of this compound and its derivatives a formidable challenge. Overcoming these synthetic difficulties is a prerequisite for any systematic structure-activity relationship study that relies on the creation of novel analogues. Future research in this area would depend on developing efficient synthetic routes to allow for the exploration of chemical diversity around the this compound scaffold.

Biotechnological Production and Sustainable Sourcing Strategies for Samandenone

Optimization of Cell Culture and Fermentation Processes for Samandenone Production

While large-scale chemical synthesis of complex steroidal alkaloids like this compound can be challenging, biotechnological production through cell cultures and fermentation presents a promising alternative. This approach, common for producing various high-value alkaloids, avoids the complexities of total synthesis and the ecological limitations of natural harvesting rushim.ruarchive.org.

Cell Culture Strategies: Theoretically, amphibian skin cell cultures could be used to produce this compound in vitro. However, establishing stable, high-yield amphibian cell lines is technically demanding. A more viable and scalable approach involves microbial fermentation, where the genetic machinery for producing the alkaloid is transferred to a microorganism archive.org.

Fermentation Processes: Fermentation using genetically engineered microbes is a cornerstone of modern biotechnology for producing complex molecules. The process involves cultivating these microbes in large-scale bioreactors under tightly controlled conditions to maximize the yield of the target compound. Breakdown products of fermentation can include various low molecular weight bases like amines nih.govresearchgate.net. Optimization of the fermentation process is critical for achieving commercially viable production levels. Key parameters that require careful optimization include the selection of the microbial host, medium composition, and physical conditions like temperature and pH.

Table 1: Key Parameters for Optimization in a Hypothetical this compound Fermentation Process

| Parameter | Objective and Key Considerations | Potential Starting Point |

| Microbial Host | Selection of a robust, well-characterized industrial strain (e.g., E. coli, Saccharomyces cerevisiae) with a known genetic background and tolerance to precursors/products. | Saccharomyces cerevisiae (yeast), as it is a eukaryote and may be better suited for expressing eukaryotic enzymes from the salamander pathway. |

| Culture Medium | Provide essential nutrients (carbon source, nitrogen source, minerals, vitamins) to support cell growth and product synthesis. The medium must also contain the cholesterol precursor. | Yeast extract peptone dextrose (YEPD) medium supplemented with a water-soluble cholesterol analog. |

| Temperature | Maintain the optimal temperature for both microbial growth and the activity of the biosynthetic enzymes. | 25-30°C for Saccharomyces cerevisiae. |

| pH | Control the pH of the culture medium to ensure enzyme stability and function, as well as overall cell health. | pH 5.0-6.0, buffered or controlled with automated acid/base addition. |

| Aeration & Agitation | Ensure sufficient oxygen supply for aerobic respiration and product formation, while adequate mixing ensures uniform distribution of cells, nutrients, and oxygen. | Controlled sparging with filtered air and impeller speed set to maintain dissolved oxygen >20%. |

| Precursor Feeding | Develop a strategy for feeding the cholesterol precursor to the culture without causing toxicity or insolubility issues. | Fed-batch or continuous feeding strategy to maintain low, non-toxic concentrations of the precursor. |

Genetic Engineering and Synthetic Biology Approaches for Enhanced this compound Biosynthesis

Synthetic biology provides the tools to re-engineer microorganisms into cellular factories for producing compounds like this compound. This approach hinges on a detailed understanding of the natural biosynthetic pathway and the ability to transfer it into a suitable production host.

Understanding the Biosynthetic Pathway: this compound is a steroidal alkaloid synthesized from cholesterol researchgate.net. The biosynthesis is believed to involve the stepwise degradation of the cholesterol sidechain at the C-17 position researchgate.netplos.org. This compound, which retains a portion of this sidechain, is considered an intermediate in the pathway leading to other samandarine (B1681419) alkaloids where the sidechain is completely absent researchgate.net. The enzymes involved are likely a series of cytochrome P450s, dehydrogenases, and aminotransferases that modify the steroid core.

Engineering a Microbial Host: The goal is to equip a microbial host, such as yeast (Saccharomyces cerevisiae), with the complete set of genes required to convert a simple precursor into this compound. Modern genetic engineering tools, including CRISPR/Cas9, are instrumental in this process, allowing for precise insertion and modification of genes within the host's genome gla.ac.uk.

The key steps in this process include:

Gene Discovery: Identifying and isolating the specific genes from the salamander (Salamandra species) that encode the enzymes for the entire biosynthetic pathway from cholesterol to this compound.

Pathway Reconstruction: Introducing these genes into the microbial host. This often involves assembling the genes into a multi-gene construct or "cassette" which is then integrated into the host's DNA.

Metabolic Engineering: Optimizing the host's native metabolism to increase the flux towards this compound production. This may involve upregulating the supply of the cholesterol precursor and downregulating competing metabolic pathways that divert resources away from the desired product.

Table 2: Genetic and Synthetic Biology Tools for this compound Production

| Step | Tools and Techniques | Purpose |

| 1. Gene Identification | RNA-Seq, Transcriptomics, Comparative Genomics | Identify candidate genes from salamander tissue (e.g., parotoid glands) that are involved in the alkaloid's biosynthesis. |

| 2. Gene Cloning & Assembly | PCR, Gibson Assembly, Golden Gate Assembly | Isolate the identified genes and assemble them into functional expression cassettes. |

| 3. Host Engineering | CRISPR/Cas9, Yeast Homologous Recombination | Integrate the biosynthetic genes into the host genome and modify native metabolic pathways for optimization. |

| 4. Pathway Optimization | Promoter Engineering, Enzyme Evolution, Biosensors | Fine-tune the expression levels of each pathway enzyme and improve their catalytic efficiency to maximize the final product yield. |

Sustainable Sourcing of this compound from Natural Biota and Ethical Considerations

Until biotechnological methods become viable, the primary source of this compound remains the skin secretions of wild salamanders nih.govrhhz.net. This necessitates strict adherence to sustainable and ethical practices to ensure the conservation of these species, which are already under threat from habitat loss and emerging diseases like the fungal pathogen Batrachochytrium salamandrivorans researchgate.net.

Sustainable Collection Methods: Sourcing from natural biota involves capturing the animals and inducing the release of their defensive skin secretions. To be sustainable, this process must be non-lethal and minimally invasive. Researchers typically employ methods that cause temporary, mild stress to the animal to trigger secretion, after which the animal is promptly released back into its habitat researchgate.net. The quantity of secretion obtained from a single animal is very small, highlighting the inefficiency and ecological limitations of this sourcing method for any large-scale need.

Ethical Framework: All research and collection activities involving live animals must be conducted under a robust ethical framework. This includes obtaining prior approval from institutional animal care and ethics committees, as is standard practice in scientific studies involving amphibians uantwerpen.be. The core principles are to minimize pain, distress, and impact on the animals and their populations. This also involves respecting national and international laws governing wildlife protection and biodiversity.

Table 3: Principles for Sustainable and Ethical Sourcing of this compound

| Principle | Description | Implementation |

| Animal Welfare | The well-being of the salamanders is paramount. Handling and stress must be minimized. | Use of non-invasive stimulation for secretion; minimizing handling time; immediate release of the animal post-collection researchgate.net. |

| Conservation | Collection activities must not negatively impact the long-term survival of the local salamander population. | Limiting the number of individuals sampled; avoiding collection during critical life stages (e.g., breeding season); conducting population monitoring. |

| Legal Compliance | All activities must comply with local, national, and international regulations regarding wildlife handling and research. | Securing necessary permits from wildlife agencies and government bodies. |

| Ethical Approval | Research protocols must be reviewed and approved by an independent ethics committee. | Submission of detailed study plans to an Institutional Animal Care and Use Committee (IACUC) or equivalent body uantwerpen.be. |

Future Directions and Emerging Research Avenues for Samandenone

Exploration of Uncharted Biological Activities and Novel Therapeutic Targets for Samandenone

The samandarine (B1681419) alkaloids are broadly recognized for their potent neurotoxic and cardiotoxic effects, which serve as a chemical defense mechanism for the salamander. researchgate.net However, the specific contribution of this compound to this toxicity profile, as compared to other related alkaloids like samandarine and samandarone (B1681420), is not well-defined. Future research must move beyond these known toxicities to investigate a wider range of pharmacological activities.

Emerging evidence suggests that molecules isolated from amphibian skin possess a diverse array of bioactive properties, including antimicrobial, antioxidant, immunomodulatory, and wound-healing capabilities. nih.gov A primary future direction is to systematically screen this compound for these activities. For instance, the peptide Salamandrin-I, also from the fire salamander, has demonstrated notable antioxidant activity, suggesting that other compounds from the same secretion, like this compound, may harbor similar or complementary functions. nih.gov

The identification of novel therapeutic targets is another critical frontier. The structural complexity of this compound suggests it may interact with high specificity to cellular components. Unbiased screening against panels of receptors, enzymes, and ion channels could reveal unexpected molecular targets, opening pathways for developing new therapeutic agents for a variety of diseases. researchgate.netnih.gov

Table 1: Potential Areas for Biological Activity Screening of this compound

| Potential Activity | Rationale | Potential Therapeutic Areas |

| Antimicrobial/Antifungal | Many amphibian-derived molecules show antimicrobial properties. nih.gov | Infectious Diseases |

| Antioxidant | A related peptide (Salamandrin-I) from the same source has antioxidant effects. nih.gov | Diseases related to oxidative stress |

| Immunomodulatory | Amphibian secretions can modulate immune responses. nih.gov | Autoimmune disorders, Inflammation |

| Vasoactive | Bioactive molecules often impact the cardiovascular system. researchgate.net | Hypertension, Cardiovascular diseases |

| Wound Healing | Some amphibian-derived compounds promote tissue repair. researchgate.net | Dermal wound treatment |

| Specific Neuroactivity | Deconvoluting its specific neurotoxic effects could identify novel neural targets. | Neurological disorders, Pain research |

Advancements in Synthetic Methodologies and Scalable Production of this compound

The study and potential application of this compound are currently hampered by its limited availability from natural sources. Therefore, the development of efficient and scalable synthetic routes is a cornerstone of future research. The chemical synthesis of complex steroidal alkaloids is inherently challenging due to their intricate, multi-ring structures and numerous chiral centers, which can lead to many possible stereoisomers. nih.gov

Future advancements must focus on improving synthetic efficiency and scalability. Modern synthetic techniques could be pivotal. For example, microwave-assisted thermolysis is a high-throughput, energy-efficient method that can accelerate reactions and improve yields for complex molecules. oaepublish.com Similarly, sonochemical processes, which use ultrasound to drive chemical reactions, offer another path to scalable synthesis. dst.gov.in The optimization of catalytic systems, such as screening different palladium or platinum catalysts and using additives to enhance solubility and interaction, is also crucial for improving the efficiency of key synthetic steps.

Table 2: Challenges and Future Synthetic Strategies for this compound

| Challenge | Traditional Approach | Future Direction/Advanced Methodology |

| Low Yield | Multi-step linear synthesis from steroid precursors. | Development of convergent synthesis routes; Use of high-yield reactions. |

| Scalability | Laboratory-scale synthesis focused on proof-of-concept. | Application of scalable technologies like microwave-assisted synthesis or flow chemistry. oaepublish.com |

| Stereochemical Control | Complex purification to separate diastereoisomers. nih.gov | Asymmetric catalysis to control stereochemistry at key steps. |

| Reaction Efficiency | Long reaction times and harsh conditions. | Optimization of catalysts and reaction conditions using Design of Experiments (DoE); Sonochemistry. dst.gov.in |

Application of Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics) in this compound Mechanistic Research

To fully understand how this compound functions at a molecular level, researchers must employ advanced systems biology tools. 'Omics' technologies, which allow for the large-scale study of biological molecules, are essential for gaining a holistic view of a compound's mechanism of action. humanspecificresearch.orgmdpi.com

Metabolomics , the comprehensive analysis of metabolites, has already been applied to study the skin secretions of salamanders containing this compound. plos.org By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, researchers can identify and quantify the full range of small molecules in a biological sample. plos.orgnih.gov Future metabolomic studies could map the specific metabolic pathways inside a cell or organism that are perturbed by this compound, revealing its downstream effects. frontiersin.org

Proteomics , the large-scale study of proteins, can identify the direct molecular targets of this compound. revespcardiol.org By exposing cells to the compound and analyzing changes in the proteome, scientists can pinpoint which proteins this compound binds to or whose expression levels are altered. This approach is critical for moving beyond generalized descriptions of toxicity to a precise understanding of its interactions. nih.gov

Integrating these 'omics' platforms provides a powerful strategy for mechanistic discovery. For example, combining proteomic data (identifying an affected enzyme) with metabolomic data (showing a buildup or depletion of that enzyme's substrate or product) can provide robust evidence for a specific mechanism of action. frontiersin.org

Table 3: Role of 'Omics' Technologies in this compound Research

| 'Omics' Technology | Definition | Application to this compound Research |

| Metabolomics | Large-scale study of small molecules (metabolites) within cells, tissues, or organisms. humanspecificresearch.org | Identify changes in metabolic pathways after exposure to this compound; Characterize the complete alkaloid profile in natural secretions. plos.orgfrontiersin.org |

| Proteomics | Large-scale study of proteins, particularly their structures and functions. humanspecificresearch.org | Identify specific protein binding partners and therapeutic targets of this compound; Understand downstream changes in protein expression. revespcardiol.orgnih.gov |

| Transcriptomics | Study of the complete set of RNA transcripts produced by the genome at a specific time. humanspecificresearch.org | Reveal which genes are up- or down-regulated in response to this compound, providing insight into the cellular response. |